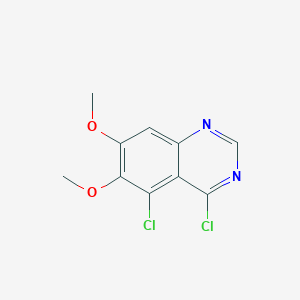

4,5-Dichloro-6,7-dimethoxyquinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,5-Dichloro-6,7-dimethoxyquinazoline is a useful research compound. Its molecular formula is C10H8Cl2N2O2 and its molecular weight is 259.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

4,5-Dichloro-6,7-dimethoxyquinazoline serves as an important intermediate in the synthesis of various pharmacologically active compounds. It is notably related to the synthesis of antihypertensive agents, particularly those targeting alpha-1 adrenergic receptors.

Case Study: Antihypertensive Activity

Research has demonstrated that derivatives of this compound exhibit effective antihypertensive properties. For instance, studies involving renal hypertensive dogs showed that compounds derived from this quinazoline structure could significantly lower blood pressure levels. Administered dosages effectively reduced systolic and diastolic pressures, indicating potential for therapeutic use in hypertension management .

Synthesis of Related Compounds

The compound is also utilized in the synthesis of other quinazoline derivatives that are biologically active. The preparation methods often involve chlorination reactions and cyclization processes using various reagents.

Synthesis Methodology

- Chlorination Process : The compound can be synthesized by chlorinating 2,4-dihydroxy-6,7-dimethoxyquinazoline using phosphorus oxychloride. This method produces this compound in good yields .

- Cyclization Reactions : Ureido derivatives can be cyclized to form quinazolines. The subsequent chlorination at the 2 and 4 positions enhances the biological activity of the resultant compounds .

PDE Inhibition Research

Recent studies have focused on the design of inhibitors for phosphodiesterase enzymes (PDE), particularly PDE10A. A pharmacophore model based on papaverine was developed to create a library of compounds including those derived from this compound. These compounds demonstrated potent inhibition of PDE10A, which is relevant for treating neurodegenerative diseases .

Functional Group Modification

The compound has been used as a starting material for regioselective modifications leading to new derivatives with enhanced pharmacological profiles. For example, azide nucleophiles can replace sulfonyl groups at specific positions on the quinazoline ring, resulting in new compounds with potential therapeutic applications .

Analytical Applications

In addition to its synthetic applications, this compound is employed as a reference standard in analytical chemistry. Its purity and structural characteristics make it suitable for use in quality control processes for related pharmaceutical products .

Data Table: Summary of Applications

Propriétés

Formule moléculaire |

C10H8Cl2N2O2 |

|---|---|

Poids moléculaire |

259.09 g/mol |

Nom IUPAC |

4,5-dichloro-6,7-dimethoxyquinazoline |

InChI |

InChI=1S/C10H8Cl2N2O2/c1-15-6-3-5-7(8(11)9(6)16-2)10(12)14-4-13-5/h3-4H,1-2H3 |

Clé InChI |

JUDHRKDDXFHONV-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C(=C2C(=C1)N=CN=C2Cl)Cl)OC |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.